Fluorine Substitution at Position 3 Reduces Piperidine Basicity by ~2.1 pKa Units, Mitigating hERG Liability vs. Non-Fluorinated 4-Aminopiperidine
Incorporation of fluorine at the 3-position of the piperidine ring lowers the conjugate acid pKa of the amine from approximately 10.6 (piperidine) to approximately 8.5 (3-fluoropiperidine), a reduction of ~2.1 pKa units [1]. This is corroborated by predicted pKa values of 8.48 ± 0.10 for (3S)-3-fluoropiperidine . This reduction in basicity is directly correlated with decreased affinity for the hERG cardiac ion channel, as demonstrated in multiple fluorinated piperidine chemoinformatic analyses where lower pKa values corresponded to reduced hERG blockade risk [2]. In contrast, non-fluorinated 4-aminopiperidine intermediates lack this intrinsic hERG risk mitigation [3].
| Evidence Dimension | Conjugate acid pKa (basicity) of the piperidine nitrogen |
|---|---|
| Target Compound Data | pKa ≈ 8.5 (3-fluoropiperidine core of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate HCl) |
| Comparator Or Baseline | pKa ≈ 10.6 (unsubstituted piperidine); pKa = 8.48 ± 0.10 (predicted, (3S)-3-fluoropiperidine) |
| Quantified Difference | ΔpKa ≈ −2.1 (fluorinated vs. non-fluorinated piperidine) |
| Conditions | Calculated and experimentally predicted pKa values; hERG correlation from fluorinated piperidine fragment libraries |
Why This Matters
For procurement decisions, selecting the fluorinated building block over a non-fluorinated 4-aminopiperidine means that any downstream lead compound will inherently possess a lower probability of hERG-related cardiotoxicity, a leading cause of preclinical safety attrition.
- [1] van Niel, M. B.; et al. Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. J. Med. Chem. 1999, 42 (12), 2087–2104. DOI: 10.1021/jm981133s. View Source
- [2] Le Roch, M.; Renault, J.; Argouarch, G.; et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932–4946. DOI: 10.1021/acs.joc.4c00143. View Source
- [3] Scientific Update. Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations. 2019-11-21. https://www.scientificupdate.com (accessed 2026-04-30). View Source
